Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate
Description
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyridine core with a partially saturated dihydro structure. The molecule includes a methyl ester group at position 6 and a ketone (oxo) group at position 1 (Figure 1).
Properties
IUPAC Name |
methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-2-6-5(3-10-7)4-11-8(6)12/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCSOFNXCXOOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CNC(=O)C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can significantly enhance the production efficiency of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Scientific Research Applications
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate has a broad range of applications in scientific research:
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have shown promising biological activities:
- Anticonvulsant Activity: Research indicates that derivatives exhibit significant anticonvulsant properties, making them potential candidates for epilepsy treatment .
- Anticancer Properties: Studies have highlighted the anticancer potential of compounds derived from this scaffold, with mechanisms involving apoptosis induction in cancer cells .
- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases .
Enzyme Inhibition Studies
This compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. It aids in understanding the mechanisms of various biological processes and the development of enzyme inhibitors .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals. Its derivatives may serve as effective pesticides or herbicides due to their biological activity against pests and weeds .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate with structurally or functionally analogous compounds, focusing on molecular features, synthesis, and pharmacological properties.
Piperazinylalkyl Derivatives (N-aryl/heteroaryl-substituted analogs)
Structural Differences : These compounds replace the methyl ester group with N-aryl(heteroaryl)piperazinylalkyl chains or hydroxyalkyl groups. For example, derivatives like N-(4-phenyl-1-piperazinyl)propyl-6-methyl-3,4-pyridinedicarboximides feature bulkier substituents that enhance lipophilicity .
Pharmacological Activity : Piperazinylalkyl derivatives exhibit CNS-depressive effects, including sedation and reduced locomotor activity in preclinical models. This contrasts with the target compound, where such activity remains uncharacterized .
Synthesis : Synthesized via condensation of pyridinedicarboxylic acid imides with piperazinylalkyl halides, these analogs require multi-step functionalization, differing from the esterification pathways likely used for the target compound .
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile
Structural Differences: This pyridine derivative (CAS 39108-47-9) shares a dihydro-oxo-pyridine core but replaces the ester group with a cyano (-CN) substituent and adds a butyl chain at position 1. Its molecular formula (C11H14N2O2) reflects higher hydrophobicity compared to the target compound . Safety Profile: The safety data sheet highlights risks such as acute toxicity, necessitating medical consultation upon exposure. No analogous safety data are available for the target compound, though ester groups generally reduce reactivity compared to cyano groups .
Glycosylated Analogs
Structural Differences: Derivatives like methyl 6-methoxy-2-methyl-1,3-dioxo-4-(β-D-xylopyranosyl)amino-pyrrolo[3,4-C]pyridine-7-carboxylate incorporate sugar moieties (e.g., triacetylated xylopyranose) at position 4, enhancing solubility and bioavailability . Applications: Glycosylation expands utility in antiviral or anticancer therapies, leveraging carbohydrate-mediated cellular uptake. The target compound lacks such modifications, limiting direct comparison in this context .
Patented Pyrrolo-Pyridine Derivatives
Structural Differences: Compounds like (Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate feature complex substituents (e.g., methylpiperazinyl acetamide) designed for solid-form optimization and enhanced pharmacokinetics .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolopyridine core structure, which is known for its capability to interact with various biological targets. The molecular formula is , and it has a molecular weight of approximately 192.17 g/mol.
Research indicates that compounds within the pyrrolopyridine class exhibit several mechanisms of action:
- Inhibition of Apoptosis : Similar compounds have shown the ability to inhibit apoptosis by targeting caspase pathways. Specifically, the inhibition of caspase-3 has been linked to the suppression of programmed cell death, which can be beneficial in treating certain cancers and neurodegenerative diseases .
- Antimicrobial Activity : Pyrrolopyridines have demonstrated antimicrobial properties against various pathogens. For instance, derivatives have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, showcasing minimal inhibitory concentrations (MIC) comparable to established antibiotics .
- Analgesic and Sedative Effects : Some derivatives have been tested for analgesic properties using models such as the "hot plate" test and "writhing" test. Notably, certain compounds exhibited analgesic activity surpassing that of aspirin and comparable to morphine .
Table 1: Summary of Biological Activities
Example Studies
- Caspase Inhibition Study : A study focusing on the mechanism by which pyrrolopyridines inhibit apoptosis highlighted the role of caspase-3 as a critical target. The findings suggest that this compound may share similar properties with other known inhibitors in this class .
- Antimicrobial Efficacy : In vitro evaluations revealed that several derivatives exhibited significant antibacterial activity against clinical strains of bacteria, with some showing MIC values lower than those of conventional antibiotics like ciprofloxacin .
- Pain Relief Models : The analgesic potential was assessed through established animal models where specific derivatives demonstrated significant pain relief effects without notable toxicity compared to traditional analgesics .
Q & A
Basic: What are the key synthetic routes for Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of pyridine-3,4-dicarboxylic acid derivatives with primary amines, followed by esterification. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield (e.g., from 60% to >85% under optimized irradiation). Key steps include:
- Condensation : Use of ethylenediamine derivatives for pyrrolidine ring formation.
- Cyclization : Acid-catalyzed intramolecular cyclization at 80–100°C.
- Esterification : Methylation of the carboxylic acid intermediate using methanol/HCl or DCC/DMAP.
Optimization strategies include solvent selection (e.g., DMF for solubility), catalyst screening (e.g., p-TsOH), and microwave parameters (power: 300 W, 30 min) .
Basic: What purification strategies are recommended to achieve pharmaceutical-grade purity for this compound?
Common methods include:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to remove unreacted starting materials.
- Recrystallization : Ethanol/water mixtures to isolate the pure ester form.
- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve diastereomers or oxidation byproducts (e.g., 1-oxo vs. 3-oxo tautomers).
Industrial-scale production employs high-efficiency reactors and inline NMR for real-time monitoring .
Advanced: How does the 1-oxo group influence regioselectivity in electrophilic aromatic substitution (EAS) compared to non-oxidized analogs?
The 1-oxo group increases electron density at the C4 and C7 positions due to conjugation with the pyrrolidine ring, directing EAS (e.g., nitration, halogenation) to these sites. Computational studies (DFT) show a 0.15 eV lower activation energy for C4 bromination versus non-oxidized analogs. Experimental validation via LC-MS after reaction with NBS (N-bromosuccinimide) confirms >90% selectivity for C4 substitution .
Advanced: What analytical techniques resolve data contradictions in tautomeric forms across solvent systems?
Contradictions arise from keto-enol tautomerism influenced by solvent polarity:
- NMR (DMSO-d₆ vs. CDCl₃) : In DMSO, the 1-oxo form dominates (δ 10.2 ppm for NH), while CDCl₃ stabilizes enolic forms (δ 5.8 ppm for OH).
- X-ray Crystallography : Confirms solid-state preference for the 1-oxo tautomer.
- IR Spectroscopy : Stretching frequencies at 1680 cm⁻¹ (C=O) vs. 3200 cm⁻¹ (O-H) differentiate tautomers .
Advanced: How can computational modeling guide SAR studies for kinase inhibitors derived from this scaffold?
- Docking Simulations (AutoDock Vina) : Predict binding modes to ATP pockets (e.g., JAK2 kinases). Substituents at C3 improve hydrophobic interactions (ΔG ≈ -9.2 kcal/mol).
- MD Simulations : Reveal stability of hydrogen bonds between the 1-oxo group and kinase hinge regions (e.g., MET kinase, RMSD < 1.5 Å over 100 ns).
- Free Energy Perturbation (FEP) : Quantifies affinity changes for C6-methyl vs. C6-ethyl derivatives (ΔΔG = +0.8 kcal/mol) .
Advanced: What methodological approaches validate the role of this compound in modulating inflammatory pathways?
- In Vitro Assays : ELISA-based TNF-α inhibition (IC₅₀ = 12 µM) in LPS-stimulated macrophages.
- Western Blotting : Confirms downregulation of NF-κB p65 phosphorylation.
- Metabolic Stability : Microsomal incubation (human liver microsomes, t₁/₂ = 45 min) identifies ester hydrolysis as a key degradation pathway, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
